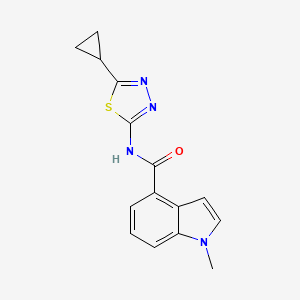

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5, linked via a carboxamide bridge to a 1-methylindole moiety at position 3. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its role in medicinal chemistry due to its electronic and steric properties, which enhance binding to biological targets .

Properties

Molecular Formula |

C15H14N4OS |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C15H14N4OS/c1-19-8-7-10-11(3-2-4-12(10)19)13(20)16-15-18-17-14(21-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,16,18,20) |

InChI Key |

JHFPLFVTDWEYEN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the indole structure. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, which is then coupled with the indole derivative through amide bond formation. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of raw materials and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide. The compound shows promise in inhibiting various cancer cell lines through multiple mechanisms:

- Selective Inhibition : Research indicates that compounds with similar structures have demonstrated selective inhibition of human carbonic anhydrases (hCA) linked to cancer progression. For instance, certain derivatives exhibited nanomolar activity against hCA IX and II, suggesting potential for targeted cancer therapies .

- Cytotoxicity : In vitro studies have shown that thiadiazole derivatives can decrease the viability of several cancer cell lines, including breast and prostate cancer cells. For example, compounds derived from thiadiazoles have been reported to induce apoptosis in melanoma SK-MEL-1 cells and human myeloid leukemia cells .

- Mechanism of Action : The exact mechanisms remain under investigation; however, it is hypothesized that these compounds disrupt cellular processes related to DNA replication and cell cycle progression .

Study 1: Thiadiazole Derivatives as Anticancer Agents

A review article summarized various thiadiazole derivatives' efficacy against different cancer types. Among these, this compound was noted for its ability to induce cell cycle arrest at the G0-G1 phase in specific cancer cell lines .

Study 2: Structure-Activity Relationship

In a comparative study involving multiple thiadiazole compounds, it was found that structural modifications significantly influenced anticancer activity. Compounds bearing electron-withdrawing groups exhibited enhanced potency against HDAC enzymes and other cancer-related targets .

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

a) Thiadiazole Substituents

- Cyclopropyl vs. Methoxymethyl/Alkylthio Groups : The cyclopropyl group in the target compound likely enhances lipophilicity compared to polar methoxymethyl () or sulfur-containing substituents (e.g., 4-chlorobenzylthio in 5e) . This may improve membrane permeability but reduce aqueous solubility.

- Ethyl and Benzylthio Derivatives : Compounds like 5e (4-chlorobenzylthio) and 4y (ethyl) exhibit moderate to high yields (74–88%) and melting points (132–170°C), suggesting that bulky substituents increase crystallinity .

b) Linker and Aromatic Moieties

- Carboxamide vs. Thioacetamide Linkers: The target’s carboxamide linker (vs.

- Indole vs. Phthalazine/Other Aromatics : Replacing indole with phthalazine () alters electron distribution and hydrogen-bonding capacity, which could influence target binding. Indole derivatives are often associated with kinase or receptor inhibition, as seen in anticancer agents like 4y .

Research Implications and Limitations

Current evidence highlights the role of substituent diversity in modulating the properties of 1,3,4-thiadiazole derivatives. However, the target compound’s specific bioactivity, synthesis, and pharmacokinetics remain uncharacterized in the literature. Further studies should prioritize empirical testing to validate hypotheses derived from structural analogs.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula: C14H13N5OS

- Molecular Weight: 299.35 g/mol

The structure features a cyclopropyl group attached to a thiadiazole ring, which is known for its pharmacological properties. The indole moiety contributes to the compound's biological profile by enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of thiadiazole and indole exhibit potent anticancer properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation: Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells .

| Cell Line | IC50 (µM) |

|---|---|

| Murine Leukemia (L1210) | < 0.5 |

| HeLa Cells | < 0.8 |

| Pancreatic Cancer (SUIT-2) | 1.2 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Thiadiazole derivatives are known for their effectiveness against bacterial and fungal strains:

- Bacterial Inhibition: Studies have shown that similar compounds exhibit MIC values ranging from 0.7 to 15.62 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Streptococcus spp. .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.7 |

| Streptococcus spp. | 7.81 |

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

- Cytotoxicity Assays: The compound was evaluated using the Sulforhodamine B (SRB) assay across multiple concentrations (0.1 µM to 16 µM), revealing significant growth inhibition in pancreatic cancer cells .

- Mechanistic Insights: Further studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the thiadiazole and indole rings in modulating biological activity:

- Electron-Withdrawing Groups: The presence of electron-withdrawing groups enhances potency against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.